5-Iodo-1-methylpyrazole-3-carbaldehyde

Description

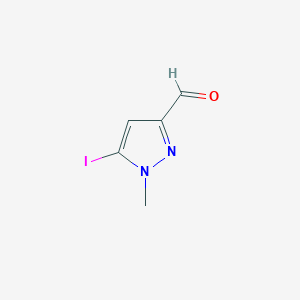

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPRIZFGSZUXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Specific Focus on 5 Iodo 1 Methylpyrazole 3 Carbaldehyde

Scope and Objectives of Research on this Chemical Compound

While specific research focused solely on "this compound" is not extensively documented in publicly available literature, the objectives for its investigation can be clearly defined based on the chemistry of related compounds. The primary goals of research on this compound would include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the preparation of "this compound." This would likely involve the formylation of a pre-existing 5-iodo-1-methylpyrazole or the iodination of 1-methylpyrazole-3-carbaldehyde.

Exploration of its Reactivity: A thorough investigation of the chemical transformations of both the aldehyde and the iodo functional groups. This would involve studying its participation in various name reactions and exploring the chemoselectivity of these transformations.

Application in the Synthesis of Target Molecules: Utilizing "this compound" as a key intermediate in the synthesis of biologically active compounds, functional materials, or other complex molecular targets.

Physicochemical and Spectroscopic Characterization: A comprehensive analysis of its physical and spectroscopic properties to create a detailed data profile for this compound.

The following table summarizes the key properties of "this compound" based on available data for its isomer, 3-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde, as specific experimental data for the target compound is limited. nih.gov

| Property | Value |

| Molecular Formula | C5H5IN2O |

| Molecular Weight | 236.01 g/mol |

| IUPAC Name | 5-iodo-1-methyl-1H-pyrazole-3-carbaldehyde |

| Canonical SMILES | CN1C=C(C(=N1)I)C=O |

| InChI Key | LOADRGBSIMLNAS-UHFFFAOYSA-N |

Detailed Research Findings

Given the nascent stage of dedicated research on "this compound," this section will extrapolate potential research findings based on established principles of pyrazole chemistry.

Synthesis:

The synthesis of pyrazole carbaldehydes is often achieved through the Vilsmeier-Haack reaction. researchgate.netumich.edu This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). Therefore, a plausible synthetic route to "this compound" could involve the Vilsmeier-Haack formylation of 5-iodo-1-methylpyrazole.

Alternatively, the synthesis could proceed via the iodination of 1-methylpyrazole-3-carbaldehyde. Direct iodination of pyrazoles can be achieved using various iodinating agents, such as iodine in the presence of a base or N-iodosuccinimide (NIS). The regioselectivity of this reaction would be a critical factor to control.

Reactivity:

The reactivity of "this compound" is expected to be dictated by its two primary functional groups.

Aldehyde Group: The aldehyde at the 3-position can undergo a wide range of reactions typical of aldehydes. These include:

Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds, and Wittig reactions with phosphorus ylides to form alkenes.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted amines.

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: Transformation to the corresponding alcohol using reducing agents like sodium borohydride (B1222165).

Iodo Group: The iodine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl or vinyl-substituted pyrazoles.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

Heck Coupling: Reaction with alkenes under palladium catalysis.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyrazoles.

The interplay and selective manipulation of these two functional groups would be a central theme in the exploration of this compound's synthetic utility.

Strategies for Constructing the Pyrazole Core with Specific Substitution

The foundational step in the synthesis of this compound is the construction of the pyrazole ring itself. Various methodologies can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

The most classical and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. nih.govbeilstein-journals.org

In the context of the target molecule, methylhydrazine would serve as the binucleophilic hydrazine component. The 1,3-dicarbonyl equivalent would need to provide the carbon backbone for the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org A significant challenge in this method is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, which can lead to a mixture of two regioisomeric pyrazoles. mdpi.com

Table 1: Common 1,3-Difunctional Precursors for Pyrazole Synthesis via Cyclocondensation

| Precursor Type | General Structure | Resulting Pyrazole Feature |

|---|---|---|

| 1,3-Diketones | R1-CO-CH2-CO-R3 | Substituted at C3 and C5 |

| α,β-Unsaturated Ketones | R1-CO-CH=CH-R3 | Forms pyrazolines, then oxidized to pyrazoles |

| Acetylenic Ketones | R1-CO-C≡C-R3 | Direct formation of substituted pyrazoles |

This interactive table summarizes common precursors used in cyclocondensation reactions to form the pyrazole core.

Ring-Closing Methodologies for Pyrazole Formation

Beyond classical cyclocondensation, other ring-closing strategies offer alternative pathways to the pyrazole core. These methods often involve the intramolecular cyclization of a suitably functionalized acyclic precursor. nih.gov One such approach is the base-promoted cyclization of tosylhydrazones derived from α,β-unsaturated carbonyl compounds. This method involves the in situ generation of a diazo compound, which then undergoes an intramolecular 1,3-dipolar cycloaddition to form the pyrazole ring with high regioselectivity. acs.org

Another powerful technique involves the [3+2] cycloaddition of diazo compounds with alkynes. organic-chemistry.org This pericyclic reaction provides a direct route to the pyrazole ring system. The regioselectivity of the addition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

Regioselective Functionalization of the Pyrazole Ring

Once the pyrazole nucleus is formed, the next critical phase is the introduction of the specific substituents—a methyl group at the N1 position, a carbaldehyde group at C3, and an iodine atom at C5. This requires highly regioselective reactions.

Introduction of the Methyl Group at N1

The N-methylation of a pyrazole ring presents a significant synthetic challenge because the two adjacent nitrogen atoms have similar reactivity, often leading to a mixture of N1 and N2 methylated isomers. acs.org Achieving high selectivity for the N1 position is crucial.

Traditional methods using generic methylating agents like methyl iodide or dimethyl sulfate (B86663) often yield poor selectivity. thieme-connect.com To overcome this, modern synthetic strategies employ sterically bulky "masked" methylating reagents, such as α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane). acs.orgthieme-connect.com These reagents preferentially alkylate the less sterically hindered N1 position. The silyl (B83357) group is then removed in a subsequent step (protodesilylation) using a fluoride (B91410) source to reveal the desired N1-methyl group. acs.orgacs.org This two-step sequence can achieve N1/N2 regioisomeric ratios greater than 99:1. acs.orgthieme-connect.com

Table 2: Comparison of Methylating Reagents for Pyrazole N1-Selectivity

| Methylating Reagent | Typical N1:N2 Ratio | Comments | Reference |

|---|---|---|---|

| Methyl Halides (e.g., CH3I) | ~3:1 | Low selectivity, difficult separation | thieme-connect.com |

This interactive table compares the regioselectivity of different reagents for the N-methylation of pyrazoles.

Directed Ortho-Metalation (DoM) Strategies for Pyrazoles

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent with high precision.

In the context of pyrazoles, a substituent on the ring or on an N-aryl group can act as a DMG. For instance, the N(2) atom of the pyrazole ring can direct the metalation of an N-aryl substituent at its ortho-position. rsc.org More relevant to the synthesis of the title compound, a group at the C5 position could potentially direct metalation to the C4 position. Conversely, metalation can be directed to the C5 position by the N1 atom, especially in N-substituted pyrazoles, due to the acidity of the C5 proton. This C5-lithiated species is a key intermediate for introducing substituents at this position. rsc.org

Methodologies for Iodination at the C5 Position

The final key functionalization is the introduction of an iodine atom at the C5 position. Standard electrophilic iodination of pyrazoles typically occurs at the C4 position, which is electronically the most nucleophilic. nih.govresearchgate.net Therefore, achieving C5 iodination requires a different strategy.

The most effective and regioselective method for introducing iodine at the C5 position involves a metalation-iodination sequence. This process takes advantage of the notable acidity of the C5 proton in N-substituted pyrazoles. rsc.org The pyrazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to selectively deprotonate the C5 position, forming a C5-lithiated pyrazole intermediate. rsc.orgrsc.org This potent nucleophile is then trapped with an electrophilic iodine source, such as molecular iodine (I₂), to exclusively yield the 5-iodo-pyrazole derivative. rsc.orgrsc.org This method completely avoids the formation of the isomeric 4-iodopyrazole. rsc.org

This lithiation-trapping protocol is highly efficient, providing the desired 5-iodo derivatives in good to excellent yields (65–89%). rsc.org

Electrophilic Iodination Approaches on Pyrazole Systems

Direct electrophilic substitution on the pyrazole ring is a common method for halogenation. The pyrazole nucleus is a π-excessive system, making it susceptible to attack by electrophiles. However, the regiochemical outcome is highly dependent on the reaction conditions and the substitution pattern of the pyrazole precursor.

For N-substituted pyrazoles, such as 1-methylpyrazole (B151067), electrophilic attack occurs predominantly at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.net Typical reagents for electrophilic iodination include elemental iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺). Oxidants such as ceric ammonium (B1175870) nitrate (B79036) (CAN), iodic acid (HIO₃), or nitric acid are frequently used. nih.gov

While direct electrophilic iodination at the C5 position is not the favored pathway, specific strategies have been developed to achieve this substitution pattern. One of the most effective methods involves a deprotonation-iodination sequence. The C5 proton of 1-aryl-3-(trifluoromethyl)pyrazoles is noted to be remarkably acidic. nih.gov This acidity can be exploited by using a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C5 position at low temperatures (e.g., -78 °C). The resulting lithium 5-pyrazolide intermediate is a potent nucleophile that can be trapped by an iodine source, like elemental iodine, to afford the 5-iodo derivative in high yield and with excellent regioselectivity. nih.gov

| Method | Reagents | Position | Yield | Reference |

| Oxidative Iodination | I₂, CAN, MeCN | C4 | Good | nih.gov |

| Deprotonation-Iodination | 1. n-BuLi, THF, -78°C; 2. I₂ | C5 | 65-89% | nih.gov |

Halogen-Exchange Reactions for Iodine Incorporation

Halogen-exchange reactions provide an alternative route to introduce iodine onto a pre-halogenated scaffold. The most well-known of these is the Finkelstein reaction, which traditionally involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone (B3395972). byjus.comwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solvent. wikipedia.orgadichemistry.com

However, the classic Finkelstein reaction proceeds via an Sₙ2 mechanism and is generally not applicable to aryl or heteroaryl halides, where the carbon-halogen bond is on an sp²-hybridized carbon. wikipedia.org Direct nucleophilic substitution at these positions is energetically unfavorable. To overcome this limitation, a modified "aromatic Finkelstein reaction" has been developed. This variant requires a catalyst, typically copper(I) iodide in combination with diamine ligands, to facilitate the exchange of an aryl bromide or chloride for iodide. wikipedia.org While this represents a viable synthetic tool, its application to 5-bromo-1-methylpyrazole would require specific catalytic conditions.

Synthetic Routes for Introducing the Carbaldehyde Group at C3

The introduction of a formyl group onto the pyrazole ring, particularly at the C3 position, presents its own set of challenges due to the inherent reactivity patterns of the heterocycle.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net While highly effective, the reaction on N-substituted pyrazoles demonstrates strong regioselectivity for the C4 position. researchgate.netresearchgate.net

Achieving formylation at the C3 position via a Vilsmeier-Haack reaction is therefore not straightforward on a simple 1-methylpyrazole substrate. Success often requires alternative strategies:

Use of a Pre-functionalized Substrate: If the C4 position of the pyrazole ring is already blocked by a substituent, the Vilsmeier-Haack reaction may be directed to an available C3 or C5 position, although this can be substrate-dependent.

Ring Synthesis: A more common approach is to construct the pyrazole ring from acyclic precursors that already contain the aldehyde functionality or a masked equivalent (like a nitrile or ester) at the desired position. For instance, the reaction of a hydrazone precursor with the Vilsmeier reagent can lead to cyclization and formylation simultaneously. researchgate.net A review on the synthesis of pyrazole-3(4)-carbaldehydes highlights that many routes start from precursors like hydrazones or pyrazolones rather than from a simple pyrazole ring. researchgate.netumich.edu

Oxidation of Precursor Alcohols or Methyl Groups

A reliable method for producing pyrazole-3-carbaldehydes is the oxidation of a corresponding precursor alcohol, 1-methyl-3-(hydroxymethyl)pyrazole. researchgate.net This two-step approach involves first obtaining the alcohol, often through the reduction of a corresponding carboxylic acid or ester (e.g., ethyl 1-methylpyrazole-3-carboxylate) using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then oxidized to the aldehyde. researchgate.net

A variety of oxidizing agents can be employed for this transformation, with the choice depending on the sensitivity of the substrate. Mild oxidants are preferred to prevent over-oxidation to the carboxylic acid.

| Oxidizing Agent | Substrate | Product | Reference |

| Pyridinium chlorochromate (PCC) | Pyrazole-3-methanol derivative | Pyrazole-3-carbaldehyde | researchgate.net |

| FeCl₃·6H₂O / TEMPO | Pyrazol-4-yl-methanol | Pyrazole-4-carbaldehyde | researchgate.net |

Direct oxidation of a methyl group (e.g., at the C3 position) to a carbaldehyde is a more challenging transformation as it is difficult to stop the reaction at the aldehyde stage. Such reactions often require specific reagents and carefully controlled conditions to avoid formation of the carboxylic acid. Consequently, the oxidation of the corresponding alcohol is the more common and predictable route.

Carbonylation Reactions (e.g., using CO and aryl iodides)

Modern synthetic chemistry offers transition-metal-catalyzed carbonylation as a powerful method for introducing carbonyl groups. This approach would involve the reaction of a 3-halo-1-methylpyrazole (e.g., the 3-iodo or 3-bromo derivative) with carbon monoxide (CO) in the presence of a palladium catalyst.

The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by the insertion of a CO molecule into the resulting palladium-carbon bond. The final step is typically a reductive process to release the aldehyde product and regenerate the catalyst. While this is a well-established methodology for many aromatic systems, specific examples detailing the synthesis of pyrazole-3-carbaldehydes via this route are less commonly reported in foundational literature. Nevertheless, it represents a potent and viable synthetic pathway for accessing the target functionality from a halogenated precursor.

Cascade and One-Pot Synthetic Approaches

A potential one-pot approach could involve the initial formation of a pyrazole ring followed by in-situ functionalization. For instance, a three-component reaction between a suitable hydrazine (methylhydrazine), a β-dicarbonyl compound or its equivalent, and an iodinating agent could be explored. However, controlling the regioselectivity of both the initial cyclization and the subsequent iodination would be a significant challenge.

A more feasible, albeit still challenging, one-pot strategy could be the formylation and iodination of a pre-synthesized 1-methylpyrazole precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of pyrazoles, typically occurring at the C4 position. researchgate.netresearchgate.net However, by carefully selecting the starting materials and reaction conditions, formylation at the C3 or C5 position might be achievable.

Table 1: Potential One-Pot Synthetic Strategies

| Strategy | Key Reactions | Potential Reagents | Challenges |

| Three-Component Cyclization/Iodination | Pyrazole formation, Electrophilic iodination | Methylhydrazine, β-ketoaldehyde equivalent, N-Iodosuccinimide (NIS) | Regioselectivity control during both cyclization and iodination. |

| Sequential Functionalization of 1-Methylpyrazole | Formylation, Iodination | 1-Methylpyrazole, Vilsmeier reagent (POCl₃/DMF), NIS or I₂/oxidant | Controlling the position of formylation and iodination. |

Another hypothetical cascade reaction could start from a precursor that already contains the aldehyde or a precursor group at the 3-position. For example, the reaction of a 3-formyl-β-ketoester with methylhydrazine could directly lead to a 1-methylpyrazole-3-carbaldehyde, which could then be iodinated. Combining the cyclization and iodination steps into a single pot would be a desirable but complex endeavor.

The synthesis of related halo-substituted formylpyrazoles has been achieved through the Vilsmeier-Haack formylation of corresponding halopyrazoles. arkat-usa.org This suggests that a synthetic route starting with the iodination of 1-methylpyrazole, followed by formylation, could be a viable pathway. The synthesis of 5-iodo-1-methylpyrazole is known, and this intermediate could potentially be subjected to formylation conditions. chemimpex.com

Advances in Stereoselective Synthesis Relevant to Pyrazole Derivatives

While this compound is an achiral molecule, the field of stereoselective synthesis of pyrazole derivatives is of significant importance for the development of chiral drugs and agrochemicals. Recent advances have focused on the enantioselective construction of pyrazole rings and the stereoselective functionalization of pre-existing pyrazole scaffolds.

One notable area of advancement is the use of chiral catalysts in cycloaddition reactions to form pyrazoles. For example, chiral metal complexes have been employed to catalyze the [3+2] cycloaddition of diazo compounds with alkynes, leading to the formation of enantioenriched pyrazoles.

Furthermore, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of pyrazole derivatives. Chiral amines and phosphoric acids have been used to catalyze Michael additions and other reactions to construct chiral pyrazole-containing molecules.

The development of methods for the atroposelective synthesis of axially chiral biaryl pyrazoles represents another significant frontier. These strategies often rely on transition-metal-catalyzed cross-coupling reactions where the stereochemistry is controlled by a chiral ligand.

Table 2: Recent Advances in Stereoselective Pyrazole Synthesis

| Synthetic Strategy | Catalyst Type | Key Transformation | Relevance |

| Asymmetric [3+2] Cycloaddition | Chiral transition metal complexes | Formation of enantioenriched pyrazole core | Direct construction of chiral pyrazoles. |

| Organocatalytic Michael Addition | Chiral amines, phosphoric acids | Stereoselective formation of C-C bonds | Introduction of stereocenters adjacent to the pyrazole ring. |

| Atroposelective Cross-Coupling | Chiral ligand-metal complexes | Synthesis of axially chiral biaryl pyrazoles | Access to a unique class of chiral pyrazole-containing compounds. |

These advances in stereoselective synthesis, while not directly applicable to the synthesis of this compound itself, are crucial for the broader field of pyrazole chemistry and the development of new, stereochemically defined bioactive molecules.

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 1 Methylpyrazole 3 Carbaldehyde

Reactions Involving the Iodine Substituent

The carbon-iodine bond at the C5 position of the pyrazole (B372694) ring is the principal site of reactivity for 5-Iodo-1-methylpyrazole-3-carbaldehyde. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group, particularly in transition metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions at the C5-I Position

The iodine atom serves as a valuable handle for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, making 5-iodopyrazoles highly suitable substrates.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. researchgate.net While specific studies on this compound are not extensively detailed, research on closely related 5-iodopyrazole derivatives demonstrates their utility in such transformations. For instance, the coupling of 1-aryl-3-(trifluoromethyl)-5-iodopyrazole with phenylboronic acid proceeds under standard Suzuki-Miyaura conditions to yield the corresponding 5-phenylated pyrazole. nih.gov This reaction highlights the capacity of the C5-iodo group to participate effectively in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a mixed solvent system. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling on a 5-Iodopyrazole Analog

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|

This data suggests that this compound would be a viable substrate for introducing a wide range of aryl and alkyl groups at the C5 position.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The C5-iodo position of the pyrazole ring is highly reactive under these conditions. Studies on analogous 1-aryl-3-CF₃-5-iodopyrazoles show successful coupling with terminal alkynes like phenylacetylene (B144264). nih.gov The reaction proceeds efficiently, demonstrating that the C5-I bond is readily activated by the palladium catalyst to form 5-alkynylpyrazole derivatives. nih.gov These products are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

Table 2: Example of Sonogashira Coupling on a 5-Iodopyrazole Analog

| Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product | Yield | Reference |

|---|

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While specific examples involving this compound are not prominent in the surveyed literature, aryl iodides are known to be excellent substrates for this transformation. It is anticipated that the C5-I bond would readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle to couple with various activated alkenes.

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The reactivity of the C5-I bond in this compound makes it a prime candidate for Stille coupling. Although direct examples are scarce, the general mechanism involves the oxidative addition of the iodopyrazole to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the 5-substituted pyrazole. wikipedia.org

Ullmann-type reactions, which are typically copper-catalyzed, are used to form carbon-heteroatom bonds, most commonly C-N, C-O, and C-S bonds. organic-chemistry.org These reactions involve the coupling of an aryl halide with a nucleophile such as an amine, alcohol, or thiol. nih.gov The C5-I bond of this compound is a suitable electrophilic partner for these transformations. Modern Ullmann protocols often use ligands to facilitate the reaction under milder conditions than the classical high-temperature procedures. organic-chemistry.orgnih.gov Recent advancements have even demonstrated photoinduced, copper-catalyzed C-N couplings at room temperature with aryl iodides and various nitrogen heterocycles, expanding the potential applications for functionalizing the pyrazole core. nih.gov

Nucleophilic Substitution Reactions of the Iodine Atom

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on an aryl halide is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.orgdiva-portal.org

Reductive Dehalogenation Pathways

The carbon-iodine bond in aryl iodides such as this compound is the most labile among carbon-halogen bonds, making it susceptible to cleavage through reductive dehalogenation. This process, which replaces the iodine atom with a hydrogen atom, can proceed through several mechanistic pathways, including transition-metal-catalyzed methods and radical-mediated reactions. epa.gov

Commonly employed methods for the reductive dehalogenation of aryl halides involve catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas (H₂), or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) or isopropanol. organic-chemistry.orgpsu.edu The mechanism for palladium-catalyzed hydrogenolysis typically involves the oxidative addition of the aryl iodide to a low-valent palladium species, followed by a reaction with a hydride source and subsequent reductive elimination to yield the dehalogenated arene.

Radical-based mechanisms offer an alternative, often avoiding transition metals. These reactions can be initiated by radical initiators or photoredox catalysts. organic-chemistry.org For instance, systems using radical initiators can generate a radical species that abstracts the iodine atom, leading to an aryl radical intermediate. This intermediate then abstracts a hydrogen atom from a donor molecule to furnish the final product. Another approach involves using reducing agents like zinc powder in the presence of a proton source, such as aqueous ammonium chloride, which can facilitate the reduction via a single-electron transfer (SET) mechanism. psu.eduresearchgate.net

The choice of method depends on the desired functional group tolerance. While catalytic hydrogenation can sometimes affect other reducible groups like the aldehyde, milder, chemoselective methods are often preferred. psu.edu

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Iodides

| Method | Reagent/Catalyst | Hydrogen Source | Plausible Product |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C | H₂ gas | 1-Methylpyrazole-3-carbaldehyde |

| Transfer Hydrogenation | Ru(II) complex | 2-Propanol | 1-Methylpyrazole-3-carbaldehyde |

| Metal-Mediated Reduction | Zinc powder | (aq) NH₄Cl/THF | 1-Methylpyrazole-3-carbaldehyde |

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group on the pyrazole ring is a versatile functional handle, enabling a wide array of chemical transformations. researchgate.net Its electrophilic carbon atom is a prime target for nucleophilic attack, leading to addition products, while the aldehyde itself can undergo both oxidation and reduction.

Condensation Reactions with Amines, Hydrazines, and Active Methylene (B1212753) Compounds

Condensation reactions are fundamental transformations of the carbaldehyde group, providing pathways to a variety of heterocyclic and acyclic structures. These reactions typically involve the nucleophilic addition of an amine, hydrazine (B178648), or a carbanion from an active methylene compound to the carbonyl carbon, followed by the elimination of water.

The reaction of this compound with primary amines or hydrazines readily forms imines (Schiff bases) and hydrazones, respectively. ekb.egumich.edu The reaction is typically catalyzed by a small amount of acid and proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. These reactions are often reversible and can be driven to completion by removing the water formed. Hydrazone formation is a key step in the Wolff-Kishner reduction and serves as a common method for synthesizing various fused heterocyclic systems. rsc.org

Table 2: Imine and Hydrazone Formation from this compound

| Reactant | Catalyst | Product Type |

|---|---|---|

| Aniline | Acetic Acid | Imine |

| Phenylhydrazine | Acetic Acid | Hydrazone |

| Semicarbazide | - | Semicarbazone |

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. psu.edu The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or ammonium carbonate, which deprotonates the active methylene compound to generate a nucleophilic carbanion. researchgate.net This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting adduct subsequently eliminates water to form a new carbon-carbon double bond. This reaction is a powerful tool for C-C bond formation and the synthesis of substituted alkenes. researchgate.netamazonaws.com

Table 3: Knoevenagel Condensation with this compound

| Active Methylene Compound | Base Catalyst | Solvent | Product |

|---|---|---|---|

| Malononitrile | Ammonium Carbonate | Water/Ethanol | 2-((5-Iodo-1-methyl-1H-pyrazol-3-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((5-iodo-1-methyl-1H-pyrazol-3-yl)methylene)malonate |

Oxidation to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective but may lack selectivity with sensitive substrates. Milder and more selective reagents are often preferred, such as silver(I) oxide (Tollens' reagent) or 2-iodoxybenzoic acid (IBX) in DMSO. researchgate.net Chemoenzymatic methods, for instance, using a laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, also provide an efficient route for the oxidation of heteroaromatic aldehydes to carboxylic acids under mild conditions. researchgate.net The oxidation generally proceeds without affecting the C-I bond or the pyrazole ring. researchgate.net

Table 4: Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Basic, heat | 5-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid |

| Ag₂O, NaOH | Aqueous NH₃ | 5-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 2-Iodoxybenzoic acid (IBX) | DMSO | 5-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid |

Reduction to Alcohols and Methyl Groups

The carbaldehyde group can be reduced to either a primary alcohol or fully to a methyl group, depending on the reagents and conditions employed.

The reduction to the corresponding primary alcohol, (5-iodo-1-methyl-1H-pyrazol-3-yl)methanol, is typically achieved using hydride reducing agents. researchgate.net Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice that is highly selective for aldehydes and ketones. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken as it can sometimes reduce other functional groups. umich.edu

Complete reduction of the aldehyde to a methyl group (deoxygenation) requires more forcing conditions. Classical methods include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) and the Clemmensen reduction (zinc-mercury amalgam in concentrated HCl). The Wolff-Kishner reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a base, eliminates nitrogen gas to form the methylene group. The Clemmensen reduction is suitable for substrates stable to strong acid.

Table 5: Reduction of this compound

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol | (5-Iodo-1-methyl-1H-pyrazol-3-yl)methanol |

| Reduction to Alcohol | LiAlH₄, Diethyl ether | (5-Iodo-1-methyl-1H-pyrazol-3-yl)methanol |

| Reduction to Methyl | H₂NNH₂, KOH, Ethylene glycol | 5-Iodo-1,3-dimethyl-1H-pyrazole |

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functional group at the C3 position of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds, converting a carbonyl group into an alkene.

In the Wittig reaction , the pyrazole aldehyde would react with a phosphorus ylide (a Wittig reagent) to form an alkene. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides, which are less reactive, predominantly form (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. These carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, can be easily removed from the reaction mixture, simplifying purification. organic-chemistry.org The HWE reaction with stabilized phosphonate ylides almost exclusively produces the (E)-alkene isomer, offering excellent stereocontrol. wikipedia.orgorganic-chemistry.org

For pyrazole-based aldehydes, these reactions provide a direct route to vinyl-substituted pyrazoles. For instance, research has shown that 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be reduced to their corresponding alcohols, converted to phosphonium salts, and subsequently used in Wittig reactions with other aromatic aldehydes to yield 4-[2-arylethenyl]pyrazoles. umich.eduresearchgate.net This demonstrates the utility of olefination reactions on the pyrazole scaffold. Applying this to this compound, it is expected to react readily with various phosphonate esters under HWE conditions to afford the corresponding (E)-3-(2-substituted-ethenyl)-5-iodo-1-methylpyrazoles.

Reactivity of the Pyrazole Heterocyclic Ring

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the electronic properties of the ring system and the influence of existing substituents. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. quora.comrrbdavc.org This is because the carbocation intermediate (a σ-complex) formed by attack at C4 is more stable than the intermediates formed from attack at the C3 or C5 positions, which would place a positive charge adjacent to the electron-deficient pyridine-like nitrogen atom. rrbdavc.org

In this compound, the C4 position is the only available site for substitution. The reactivity of this position is modulated by the three substituents on the ring:

N1-methyl group: This is an electron-donating group, which activates the ring towards electrophilic attack.

C3-carbaldehyde group: This is a strong electron-withdrawing group, which deactivates the ring towards electrophiles. wikipedia.org

C5-iodo group: Halogens are deactivating due to their inductive electron-withdrawing effect but are typically ortho-, para-directing. In this context, the inductive deactivation further reduces the ring's nucleophilicity.

The combined effect of a strong deactivating group (aldehyde) and a moderately deactivating group (iodo) significantly reduces the reactivity of the pyrazole ring towards EAS. Therefore, forcing conditions would likely be required for reactions such as nitration, sulfonation, or halogenation at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism where the aromatic ring first attacks the electrophile, forming a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated heteroaromatic compounds, particularly when the ring is substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the iodine atom at the C5 position can act as a leaving group in an SNAr reaction. The reaction is facilitated by the presence of the strong electron-withdrawing carbaldehyde group at the C3 position. This group helps to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C5. The rate of SNAr reactions is highly dependent on two main factors: the ability of the leaving group to depart and the stabilization of the anionic intermediate. masterorganicchemistry.com

The typical reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com While iodine is generally the poorest leaving group in this series, SNAr reactions on iodo-substituted aromatic systems are still feasible, especially when strongly activated by electron-withdrawing groups. Therefore, this compound can be expected to react with various nucleophiles (e.g., alkoxides, amines, thiolates) to replace the C5-iodo substituent, although potentially requiring more forcing conditions compared to its fluoro or chloro analogs.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of the pyrazole ring are crucial to its reactivity. Pyrazole itself is an amphoteric compound, possessing both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like N2 atom. nih.govksu.edu.sa In this compound, the nitrogen at the N1 position is alkylated, meaning it no longer has an acidic proton. Therefore, the compound can only act as a base through the lone pair of electrons on the sp²-hybridized N2 nitrogen.

The basicity of the N2 atom is significantly influenced by the electronic effects of the substituents on the pyrazole ring. ksu.edu.sa

The N1-methyl group is electron-donating and tends to increase the basicity.

The C3-carbaldehyde and C5-iodo groups are both electron-withdrawing, which pull electron density away from the ring system. This reduction in electron density at the N2 nitrogen leads to a decrease in its basicity compared to unsubstituted N-methylpyrazole.

Consequently, this compound is expected to be a very weak base. Protonation of the N2 atom would form a pyrazolium (B1228807) cation. This protonation would dramatically alter the reactivity of the ring; the positive charge would make the ring extremely electron-deficient and thus highly deactivated towards electrophilic attack at C4. Conversely, this increased electron deficiency would further activate the ring for nucleophilic aromatic substitution at the C5 position.

Multi-component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient tools in synthetic chemistry. rsc.org Aldehydes are common and versatile components in many well-known MCRs, such as the Passerini and Ugi reactions. researchgate.net

The presence of the aldehyde functionality makes this compound an excellent candidate for incorporation into MCRs to rapidly generate molecular complexity. researchgate.net

Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde, an isocyanide, and a carboxylic acid to produce an α-acyloxy amide. researchgate.net Employing this compound in a Passerini reaction would lead to the formation of a complex amide product bearing the substituted pyrazole moiety.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, typically a primary amine. The reaction of an aldehyde, an isocyanide, a carboxylic acid, and an amine yields an α-acylamino amide. nih.gov This reaction would allow for the introduction of four points of diversity, with the pyrazole aldehyde serving as a key structural scaffold.

The use of pyrazole aldehydes in such reactions is a well-established strategy for the synthesis of diverse heterocyclic libraries. beilstein-journals.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to construct drug-like molecules in a single step. rsc.org The this compound scaffold, with its reactive aldehyde handle and the C5-iodo group available for subsequent cross-coupling reactions, serves as a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each unique proton and carbon atom in 5-Iodo-1-methylpyrazole-3-carbaldehyde.

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the aldehyde proton (CHO), a singlet for the single proton on the pyrazole (B372694) ring (H4), and a singlet for the methyl group protons (N-CH₃). The aldehyde proton is typically found significantly downfield due to the deshielding effect of the carbonyl group. The pyrazole ring proton's chemical shift is influenced by the adjacent iodo and aldehyde substituents. The N-methyl protons appear as a singlet in the upfield region.

The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule: the aldehyde carbonyl carbon (C=O), the three pyrazole ring carbons (C3, C4, and C5), and the methyl carbon (N-CH₃). The carbonyl carbon is the most deshielded, appearing at the lowest field. The positions of the pyrazole carbons are diagnostic; C3 and C5, being attached to the electronegative aldehyde and iodine atoms respectively, will have their chemical shifts significantly affected. cdnsciencepub.com Early studies on pyrazole derivatives have shown that the chemical shifts at positions 3 and 5 are highly dependent on the substituent. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on established principles and data from analogous pyrazole structures.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| CHO | 9.8 – 10.2 | Singlet (s) |

| H4 | 7.5 – 8.0 | Singlet (s) |

| N-CH₃ | 3.9 – 4.2 | Singlet (s) |

| ¹³C NMR | ||

| C=O (Carbaldehyde) | 184 – 188 | - |

| C3 (C-CHO) | 145 – 150 | - |

| C5 (C-I) | 90 – 95 | - |

| C4 | 115 – 120 | - |

| N-CH₃ | 38 – 42 | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, no cross-peaks are expected as all proton signals are singlets with no vicinal or long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show a cross-peak connecting the H4 signal to the C4 signal and another connecting the N-CH₃ proton signal to the N-CH₃ carbon signal. The aldehyde proton would not show a correlation as it is not bonded to a carbon within the typical spectral width of carbon detection.

The aldehyde proton (CHO) to the C3 and C4 carbons.

The ring proton (H4) to C3, C5, and the aldehyde carbon.

The methyl protons (N-CH₃) to C5 and N1's other adjacent carbon, C1a (if applicable, though typically not observed). HMBC spectra have been instrumental in supporting the identification of pyrazole isomers. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming stereochemistry and regiochemistry. nih.gov For this compound, a key NOESY correlation would be expected between the N-methyl protons and the H4 proton, confirming their spatial proximity on the same side of the pyrazole ring. nih.gov

¹⁵N NMR Studies of Pyrazole Derivatives

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. psu.edumdpi.com The chemical shifts of the two nitrogen atoms (N1 and N2) are distinct and sensitive to substitution. acs.org

For N-substituted pyrazoles, the N1 nitrogen (bearing the methyl group) and the N2 nitrogen have characteristic chemical shift ranges. The N1 signal is typically found at a different chemical shift than the N2 signal. The presence of the electron-withdrawing aldehyde group at C3 and the iodo group at C5 would influence the electron density at both N1 and N2, causing shifts in their resonance frequencies compared to an unsubstituted 1-methylpyrazole (B151067). Studies on various pyrazole derivatives show that nitrogen chemical shifts are dependent on factors like solvent polarity and acidity. mdpi.com In general, the largest component of the chemical shift is oriented radially to the ring for substituted nitrogens. acs.org

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Pyrazole Derivatives

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm, rel. to CH₃NO₂) |

| N1 (Substituted) | -130 to -180 |

| N2 | -80 to -130 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key diagnostic peaks would confirm the presence of the aldehyde and the pyrazole ring.

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.

Aldehyde C-H Stretch: Two weak bands are typically observed around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

Aromatic C=C and C=N Stretch: The pyrazole ring will exhibit several absorption bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

C-H Bending: Out-of-plane bending vibrations for the C-H bond on the ring can be observed in the 900-675 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2830, ~2730 | Weak |

| Aldehyde C=O Stretch | ~1690 | Strong |

| Pyrazole Ring C=N, C=C Stretch | 1600 - 1450 | Medium |

| C-I Stretch | 600 - 500 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of a compound. csic.es

For this compound, with the molecular formula C₅H₅IN₂O, the calculated monoisotopic mass is 235.94466 Da. nih.gov HRMS analysis would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of related iodinated pyrazole structures provides insight into its likely solid-state characteristics. researchgate.netmdpi.com X-ray analysis would confirm:

The planarity of the pyrazole ring. spast.org

Precise bond lengths and angles, such as the C-I, C=O, N-CH₃, and ring C-N and C-C bonds.

The conformation of the aldehyde group relative to the pyrazole ring.

Intermolecular interactions, which are critical in determining the crystal packing. In iodinated heterocyclic compounds, halogen bonding (e.g., C-I···N or C-I···O interactions) is a common and significant supramolecular interaction that directs the crystal architecture. researchgate.net Hydrogen bonds, such as weak C-H···O interactions involving the aldehyde oxygen, may also be present. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular vibrations of a compound, allowing for the identification of functional groups and the elucidation of molecular structure. researchgate.net For this compound, the vibrational modes can be predicted by considering its constituent functional groups: the pyrazole ring, the methyl group, the aldehyde group, and the carbon-iodine bond.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental data and provide a more detailed assignment of vibrational modes. researchgate.netderpharmachemica.com

Key expected vibrational modes for this compound would include:

C-H Stretching: The pyrazole ring C-H and methyl group C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ and 2975-2870 cm⁻¹ regions, respectively. researchgate.net

C=O Stretching: The aldehyde carbonyl group (C=O) stretching is a strong, characteristic band typically observed in the 1740-1660 cm⁻¹ region. researchgate.net Its precise position can be influenced by conjugation with the pyrazole ring.

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to appear in the 1650-1400 cm⁻¹ range. researchgate.netresearchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring typically occur in the 1350-1200 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically around 600-500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing the C=C and C=N ring vibrations, as well as the C-I stretch. researchgate.net

A hypothetical summary of expected vibrational frequencies is presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Pyrazole Ring C-H | 3100-3000 | Stretching |

| Methyl C-H | 2975-2870 | Stretching |

| Aldehyde C=O | 1740-1660 | Stretching |

| Pyrazole Ring C=N, C=C | 1650-1400 | Stretching |

| Methyl C-H | 1470-1435, 1380-1370 | Bending (asymmetric, symmetric) |

| Pyrazole Ring | 1100-900 | Ring Vibrations |

| C-I | 600-500 | Stretching |

Other Advanced Characterization Techniques

Beyond vibrational spectroscopy, a range of other advanced techniques are essential for the complete structural confirmation of this compound.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₅IN₂O), the expected exact mass would be 235.9447 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aldehyde proton, the pyrazole ring proton, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would be indicative of their positions on the molecule.

¹³C NMR: Carbon-13 NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methyl carbon.

X-ray Crystallography:

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. researchgate.net This would unambiguously establish the substitution pattern on the pyrazole ring.

Thermal Analysis:

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound. For instance, the melting point of the related compound 5-Iodo-1-methyl-1H-pyrazole is reported to be in the range of 76-81 °C. sigmaaldrich.com

A summary of the information that would be obtained from these advanced characterization techniques is provided in the table below.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation patterns. |

| ¹H NMR Spectroscopy | Number and type of protons, their chemical environment, and connectivity through chemical shifts and coupling constants. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms and their chemical environment. |

| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

| Thermal Analysis (DSC, TGA) | Melting point, boiling point, decomposition temperature, and information on thermal stability. |

The combined application of these spectroscopic and analytical techniques allows for the unambiguous structural elucidation and comprehensive characterization of this compound.

Theoretical and Computational Studies of 5 Iodo 1 Methylpyrazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Iodo-1-methylpyrazole-3-carbaldehyde. These computational methods provide insights into molecular geometry, electronic properties, and orbital interactions that govern the compound's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine its optimized molecular geometry. researchgate.netjcsp.org.pk These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Electronic properties such as dipole moment, ionization potential, and electron affinity are also derived from DFT calculations. These parameters are essential for predicting the molecule's polarity and its behavior in electric fields, as well as its propensity to lose or gain electrons. For instance, studies on similar pyrazole-carboxamides have demonstrated how DFT can be used to understand electronic and charge transfer properties. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative Data based on Analogous Structures)

| Parameter | Predicted Value |

| C3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.38 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C5-I Bond Length | ~2.08 Å |

| C3-C(aldehyde) Bond Length | ~1.48 Å |

| C3-C4-C5 Bond Angle | ~105° |

| N2-N1-C5 Bond Angle | ~112° |

Note: The data in this table is illustrative and based on typical values for substituted pyrazoles from computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are critical in determining the molecule's reactivity towards electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group, making it the probable site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. Computational studies on pyrazole derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and represent typical ranges observed in computational studies of substituted pyrazoles.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted chemical shifts for the protons and carbons in the pyrazole ring and the substituent groups would be influenced by the electronic environment created by the iodo, methyl, and carbaldehyde functionalities. For instance, the iodine atom is known to exert a heavy-atom effect, which can influence the chemical shifts of nearby nuclei. mdpi.com

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the carbaldehyde group and the various vibrations of the pyrazole ring. researchgate.net

Tautomerism and Conformational Analysis

Tautomerism is a significant phenomenon in pyrazole chemistry. nih.gov However, for this compound, the presence of the methyl group on the N1 nitrogen atom prevents annular tautomerism, thus fixing the molecule in the 1-methylpyrazole (B151067) form.

Conformational analysis, however, remains relevant due to the rotation of the carbaldehyde group around the C3-C(aldehyde) single bond. Computational studies can be employed to determine the potential energy surface for this rotation and identify the most stable conformers. The relative energies of different conformers can be calculated to understand their populations at different temperatures. It is expected that the orientation of the aldehyde group will be influenced by steric interactions with the adjacent C4-H bond and potential electronic interactions with the pyrazole ring. Studies on related pyrazole aldehydes have explored such conformational preferences. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the iodo position, computational methods can be used to map out the reaction pathways.

By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction's thermodynamics and kinetics can be obtained. For example, in a nucleophilic addition to the aldehyde, computational modeling could identify the structure of the transition state and the activation energy, providing insights into the reaction rate. Plausible mechanisms for the synthesis of pyrazoles have been proposed based on computational results. acs.orgorganic-chemistry.org

Quantitative Structure-Activity Relationships (QSAR) for Analogues (excluding biological interpretation)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their activities. While often used in drug design, the principles of QSAR can be applied to understand the relationship between structure and chemical properties without biological interpretation. For analogues of this compound, QSAR models can be developed to predict various physicochemical properties.

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov Descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, are often derived from calculations like DFT. nih.gov

For a series of pyrazole analogues, a QSAR model might relate these descriptors to a specific chemical property, such as reactivity in a particular reaction or a spectroscopic feature. The resulting mathematical equation allows for the prediction of that property for new, unsynthesized analogues. Various studies have demonstrated the use of quantum-chemical descriptors in developing QSAR models for pyrazole derivatives. nih.gov

Table 3: Common Quantum-Chemical Descriptors in QSAR Studies of Pyrazole Analogues

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO |

| μ (Dipole Moment) | Measure of the molecule's overall polarity |

| q (Atomic Charges) | Distribution of electron density on each atom |

| LogP | Octanol-water partition coefficient, indicating lipophilicity |

Derivatization and Design of Advanced Pyrazole Based Molecular Architectures

Synthesis of Fused Heterocyclic Systems Utilizing the Compound

The aldehyde functionality at the C3 position and the iodo group at the C5 position of 5-iodo-1-methylpyrazole-3-carbaldehyde provide reactive handles for the construction of annulated pyrazole (B372694) systems. These fused heterocycles are of significant interest due to their presence in numerous biologically active compounds.

Pyrazolo[1,5-a]pyrimidines and Related Systems

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized for their wide range of biological activities. The synthesis of these systems often involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species. nih.govnih.gov In this context, this compound can be elaborated into a suitable 1,3-bielectrophile for reaction with various aminopyrazoles.

One common strategy involves a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent. nih.gov The aldehyde group of this compound can be transformed into a component of a 1,3-dicarbonyl equivalent. For instance, a Claisen-Schmidt condensation of the aldehyde with a methyl ketone can yield an α,β-unsaturated ketone. This intermediate can then react with a 5-aminopyrazole in the presence of an acid or base catalyst to furnish the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The reaction proceeds through an initial Michael addition of the exocyclic amino group of the aminopyrazole to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound derivative (as an α,β-unsaturated ketone) | 5-Aminopyrazole | 5-Iodo-1-methyl-pyrazolo[1,5-a]pyrimidine derivative | Condensation/Cyclization |

| This compound | Malononitrile (B47326) | Intermediate for pyrazolo[1,5-a]pyrimidine synthesis | Knoevenagel Condensation |

Alternatively, the aldehyde can undergo a Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, to generate a dicyanovinyl or a cyanovinyl ester derivative, respectively. These activated olefins can then react with 5-aminopyrazoles to yield highly functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com

Imidazo[1,2-c]pyrazoles and Imidazo[4,5-c]pyrazoles

The synthesis of imidazo[4,5-c]pyrazoles can be achieved through various synthetic routes, often involving the construction of the imidazole (B134444) ring onto a pre-existing pyrazole core. A notable method involves the copper-catalyzed intramolecular C-N bond formation. nih.gov A plausible pathway starting from this compound would involve the conversion of the aldehyde to an amine via reductive amination, followed by acylation and subsequent transformation to an amidine. If the starting material is appropriately substituted at the 4-position with a leaving group (e.g., a halogen), an intramolecular cyclization of an N'-(4-halopyrazol-5-yl)amidine can be catalyzed by copper to yield the imidazo[4,5-c]pyrazole (B1259334) scaffold. nih.gov

The synthesis of imidazo[1,2-c]pyrazoles from pyrazole-3-carbaldehydes is less commonly reported. However, a potential strategy could involve the conversion of the aldehyde to an α-haloketone. This intermediate could then react with a suitable amino-imidazole derivative, or alternatively, the pyrazole itself could be modified to contain a side chain that undergoes cyclization to form the fused imidazole ring.

| Starting Material Derivative | Key Reaction | Fused System |

| N'-(4-halo-1-methylpyrazol-5-yl)amidine derivative | Copper-catalyzed intramolecular cyclization | Imidazo[4,5-c]pyrazole |

| α-Haloketone derivative of 5-iodo-1-methylpyrazole | Cyclocondensation with an amino-imidazole | Imidazo[1,2-c]pyrazole |

Other Annulated Pyrazole Systems

The versatility of this compound extends to the synthesis of other fused pyrazole systems, such as pyrazolo[3,4-b]pyridines. These compounds are often assembled via the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govnih.gov

To utilize this compound in this synthesis, it can be first converted into an α,β-unsaturated ketone through a condensation reaction with an appropriate ketone. This intermediate can then be reacted with a 5-aminopyrazole under acidic or basic conditions to yield the pyrazolo[3,4-b]pyridine core. The reaction mechanism typically involves a Michael addition followed by an intramolecular condensation and dehydration. nih.gov

Formation of Pyrazole-Linked Polycyclic Scaffolds

The iodo-substituent at the C5 position of this compound is a key functional group for the construction of pyrazole-linked polycyclic scaffolds through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for this purpose. wikipedia.org

The Sonogashira reaction allows for the direct linkage of the pyrazole core to other cyclic or polycyclic systems that contain a terminal alkyne. researchgate.netresearchgate.net This reaction is generally tolerant of a wide range of functional groups, including the aldehyde moiety present in the starting material. The resulting alkynyl-substituted pyrazole can then be subjected to further transformations, such as intramolecular cyclizations, to generate more complex polycyclic architectures. For instance, if the coupled alkyne contains a suitably positioned nucleophile, a subsequent cyclization can lead to the formation of a new fused ring.

| Coupling Partner | Catalyst System | Product Type |

| Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 5-Alkynyl-1-methylpyrazole-3-carbaldehyde |

| Arylboronic acid | Pd catalyst, Base | 5-Aryl-1-methylpyrazole-3-carbaldehyde |

Preparation of Pyrazole-Containing Ligands for Catalysis

The aldehyde group of this compound provides a convenient entry point for the synthesis of pyrazole-containing Schiff base ligands. Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netlibretexts.org These ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. nih.gov

The reaction of this compound with a primary amine, often in the presence of an acid catalyst, leads to the formation of the corresponding N-substituted imine. rdd.edu.iq By varying the structure of the primary amine, a wide range of Schiff base ligands with different steric and electronic properties can be prepared. These ligands can be bidentate, tridentate, or even polydentate, depending on the number and nature of other donor atoms present in the amine component. The resulting pyrazole-based Schiff base ligands can then be complexed with transition metals to generate catalysts for various organic transformations. core.ac.uk

| Amine Component | Ligand Type | Potential Metal Ions |

| Aniline derivative | Bidentate (N, N') | Pd, Cu, Ni, Co |

| 2-Aminoethanol | Bidentate (N, O) | Cu, Zn, V |

| Ethylenediamine | Tetradentate (N, N, N', N') | Fe, Co, Ni, Cu |

Design and Synthesis of Chiral Pyrazole Derivatives

The introduction of chirality into pyrazole-containing molecules is of great importance for applications in medicinal chemistry and asymmetric catalysis. The aldehyde functionality of this compound can be exploited to generate chiral derivatives.

One approach involves the reaction of the aldehyde with chiral auxiliaries. For example, condensation with a chiral amino alcohol can lead to the formation of a chiral oxazolidine (B1195125) or a chiral imine. mjcce.org.mk These chiral derivatives can then be used in stereoselective reactions where the chiral auxiliary directs the stereochemical outcome. Subsequent removal of the auxiliary would then yield an enantiomerically enriched pyrazole derivative.